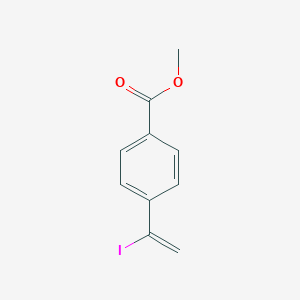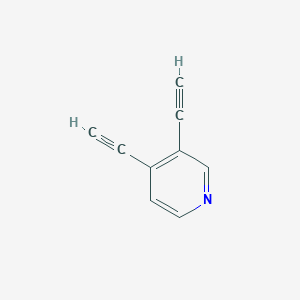
Methyl 4-(1-iodoethenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-iodoethenyl)benzoate: is an organic compound with the molecular formula C10H9IO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1-iodoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(1-iodoethenyl)benzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-vinylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(1-iodoethenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3.
Oxidation: Oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 4-(1-aminoethenyl)benzoate.
Coupling: Complex aromatic compounds with extended conjugation.
Oxidation: Methyl 4-(1-formylethenyl)benzoate or methyl 4-(1-carboxyethenyl)benzoate.
Reduction: Methyl 4-(1-ethyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-(1-iodoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Potential use in the development of bioactive molecules, such as inhibitors or modulators of biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mécanisme D'action
The mechanism by which methyl 4-(1-iodoethenyl)benzoate exerts its effects depends on the specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, the vinyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of use.
Comparaison Avec Des Composés Similaires
Methyl 4-iodobenzoate: Similar structure but lacks the vinyl group, making it less reactive in certain coupling reactions.
Methyl 4-vinylbenzoate: Lacks the iodine atom, limiting its use in substitution reactions.
Methyl 4-bromobenzoate: Similar reactivity but with different electronic properties due to the bromine atom.
Uniqueness: Methyl 4-(1-iodoethenyl)benzoate is unique due to the presence of both the iodine and vinyl groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
methyl 4-(1-iodoethenyl)benzoate |
InChI |
InChI=1S/C10H9IO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
Clé InChI |
BPDNMWCIEBCQKW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)





![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





